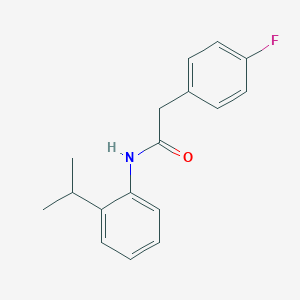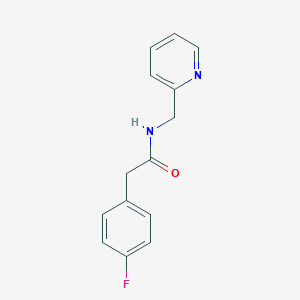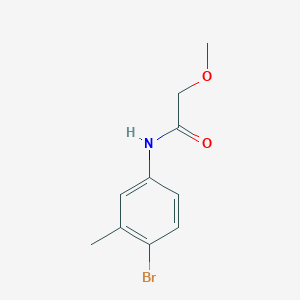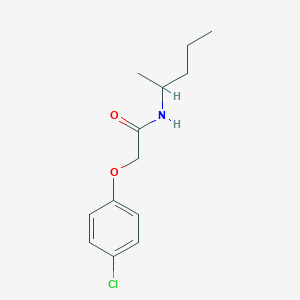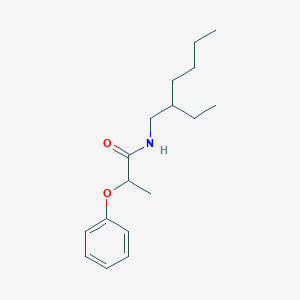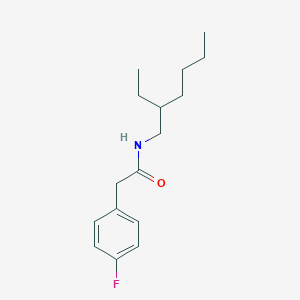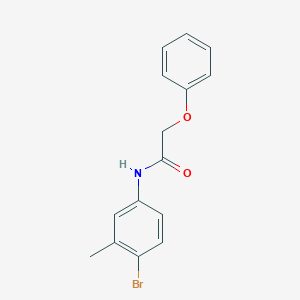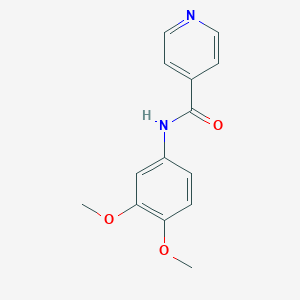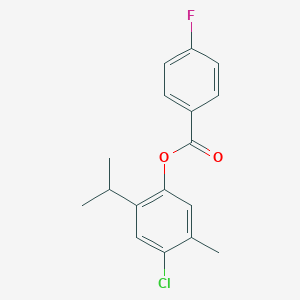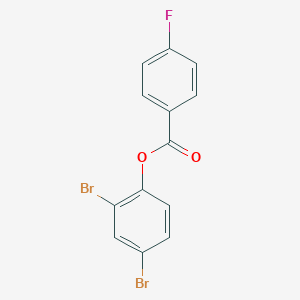
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'Mocetinostat' and is known for its ability to inhibit the activity of histone deacetylases (HDACs). In
作用機序
Mocetinostat is a selective inhibitor of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting the activity of these enzymes, Mocetinostat promotes the acetylation of histones, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have potent anti-tumor activity in preclinical studies. In addition to its ability to induce apoptosis in cancer cells, Mocetinostat has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mocetinostat has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
実験室実験の利点と制限
One of the major advantages of Mocetinostat is its selectivity for HDAC1, HDAC2, and HDAC3. This selectivity reduces the risk of off-target effects and toxicity, making Mocetinostat a promising candidate for cancer therapy. However, like many other cancer therapies, Mocetinostat has limitations. For example, the development of drug resistance is a common problem in cancer therapy, and Mocetinostat is not immune to this issue.
将来の方向性
There are several future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other cancer therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanisms underlying drug resistance and to develop strategies to overcome this issue.
合成法
The synthesis of Mocetinostat involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form 4-methylcoumarin-7-yl chloride. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride to obtain 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate.
科学的研究の応用
Mocetinostat has been extensively studied for its potential applications in cancer therapy. 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate are enzymes that play a critical role in regulating gene expression, and their overexpression has been linked to the development of various types of cancer. Mocetinostat works by inhibiting the activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
分子式 |
C16H11FO5S |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChIキー |
RTXKKTIXZAQVHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



